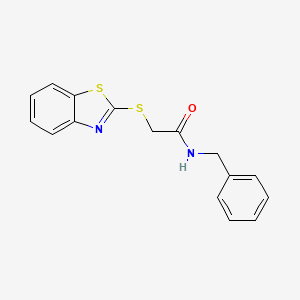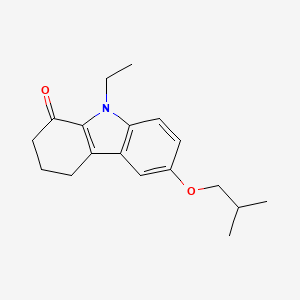![molecular formula C17H20N2O5S B5577176 N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B5577176.png)
N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-2-furamide is a compound of interest due to its structure and potential applications in various fields of chemistry and materials science. The synthesis and characterization of such compounds are crucial for understanding their properties and potential uses.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including starting from commercially available materials, employing reactions such as Mannich bases formation, and condensation reactions. High yield and purity indicate a lack of side reactions and by-products, which is desirable for a clean synthesis pathway (Loganathan et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been elucidated through various spectroscopic techniques, including FT-IR, 1H NMR, and crystallography. These analyses confirm the expected structures and provide insights into the spatial arrangement of atoms within the molecules (Jiu-Fu et al., 2017).
Chemical Reactions and Properties
Compounds of this class exhibit distinct reactivities and properties, such as corrosion inhibition efficiency and antibacterial activities. Studies have shown that they can act as corrosion inhibitors for metals in acidic mediums and possess antimicrobial activities, demonstrating their multifunctional applications (N. Zulfareen et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and molecular weight, are determined through experimental techniques. These properties are crucial for the application of these compounds in materials science and pharmaceuticals. The solubility in various organic solvents and thermal stability up to certain temperatures are key parameters for their processing and application (P. K. Gutch et al., 2003).
Chemical Properties Analysis
Chemical properties, including reactivity towards other compounds, potential as corrosion inhibitors, and antimicrobial activities, highlight the versatility of these compounds. The mechanisms of action, such as inhibition of brass corrosion and antimicrobial effects against various bacteria and fungi, are explored through detailed studies, demonstrating the compounds' potential in various fields (N. Zulfareen et al., 2016).
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-2-furamide and its derivatives have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. Aromatic sulfonamides, including morpholine derivatives, have exhibited nanomolar half maximal inhibitory concentrations (IC50) against isoenzymes hCA I, II, IV, and XII, showing promise for therapeutic applications in conditions where carbonic anhydrase activity modulation is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).
Antibiotic Activity Modulation
Research has also focused on the compound's ability to modulate antibiotic activity against multidrug-resistant strains. The compound 4-(Phenylsulfonyl) morpholine, a sulfonamide, was investigated for its antimicrobial and modulating activity, enhancing the efficacy of antibiotics like amikacin against resistant strains of Pseudomonas aeruginosa (Oliveira et al., 2015).
Fluorescent Chemosensor Development
The development of fluorescent chemosensors for detecting ions like Cd2+ and CN− is another research application of this compound. A phenoxazine-based fluorescence chemosensor incorporating a furan-2-carboxamide group was synthesized, showing turn-on fluorescence emission for Cd2+ ions and turn-off fluorescence response for CN− detection, with potential applications in environmental monitoring and bio-imaging (Ravichandiran et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-12-10-19(11-13(2)24-12)25(21,22)15-7-5-14(6-8-15)18-17(20)16-4-3-9-23-16/h3-9,12-13H,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZFOXDTTILUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5577102.png)
![3,5-dimethyl-6-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5577107.png)
![4,6-dimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5577118.png)
![N-(2-chlorophenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5577124.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5577132.png)
![methyl 4-[(4-methyl-3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5577134.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 3-methylbenzoate](/img/structure/B5577146.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B5577153.png)
![6-phenyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5577160.png)
![7-[3-(2-furyl)propyl]-2-oxa-7-azaspiro[4.5]decan-8-one](/img/structure/B5577163.png)

![N-{(3R*,4R*)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5577180.png)

